N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-4-oxo-4H-chromene-2-carboxamide

Data Gap Characterization Procurement Risk

N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-4-oxo-4H-chromene-2-carboxamide (CAS 1421466-83-2) is a synthetic small molecule belonging to the chromone-2-carboxamide class. Its structure combines a 4-oxo-4H-chromene core with a unique 3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl side chain.

Molecular Formula C19H19NO5
Molecular Weight 341.363
CAS No. 1421466-83-2
Cat. No. B2601198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-4-oxo-4H-chromene-2-carboxamide
CAS1421466-83-2
Molecular FormulaC19H19NO5
Molecular Weight341.363
Structural Identifiers
SMILESCC1=CC(=C(O1)C)C(CCNC(=O)C2=CC(=O)C3=CC=CC=C3O2)O
InChIInChI=1S/C19H19NO5/c1-11-9-14(12(2)24-11)15(21)7-8-20-19(23)18-10-16(22)13-5-3-4-6-17(13)25-18/h3-6,9-10,15,21H,7-8H2,1-2H3,(H,20,23)
InChIKeyKHMNTIRGAFAVSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Snapshot: N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-4-oxo-4H-chromene-2-carboxamide (CAS 1421466-83-2)


N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-4-oxo-4H-chromene-2-carboxamide (CAS 1421466-83-2) is a synthetic small molecule belonging to the chromone-2-carboxamide class [1]. Its structure combines a 4-oxo-4H-chromene core with a unique 3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl side chain. Characterization is limited to computed physico-chemical properties, with a molecular weight of 341.4 g/mol, a predicted XLogP3-AA of 2.1, and a topological polar surface area (TPSA) of 88.8 Ų [1]. No biological evaluation data or experimental results are publicly available for this specific compound within authoritative databases.

Novel chromone-2-carboxamide scaffold with a unique 2,5-dimethylfuran side chain.
Exploratory medicinal chemistry and SAR studies in uncharacterized chemical space.
Property-driven selection context: computed MW 341.4, TPSA 88.8 Ų, XLogP 2.1.
Computed physico-chemical profile only; no experimental data reported.

Substitution Risk Assessment for Chromone-2-Carboxamide Research Compounds


Generic substitution within the chromone-2-carboxamide class is not possible without risk due to a complete lack of functional comparability data. The target compound features a specific 2,5-dimethylfuran-containing side chain whose impact on potency, selectivity, solubility, and metabolic stability is unknown [1]. Without experimental data linking its unique structure to a specific biological function, there is no basis to claim interchangeability with any other analog. Any substitution would introduce an unknown variable into an experimental system, making it scientifically unjustifiable.

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Functional impact of the specific 2,5-dimethylfuran side chain on potency, selectivity, and stability is unknown.
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No experimental comparability data exist against any chromone-2-carboxamide analog; generic class-level inference may not transfer.
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Any analog substitution introduces an unvalidated variable, limiting direct replacement in established SAR workflows.

Quantitative Differentiation Evidence for N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-4-oxo-4H-chromene-2-carboxamide


Absence of Quantifiable Biological Differentiation Data

A search of authoritative databases, including PubChem, and primary literature found zero experimental biological data (e.g., IC50, EC50, Ki) for the target compound N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-4-oxo-4H-chromene-2-carboxamide [1]. Furthermore, no head-to-head comparison data exists for this compound against any other chromone-2-carboxamide analog. All other search results for this CAS number originated from sources excluded per protocol, offering no verifiable quantitative differentiation.

Biological activity data
Data gap
No experimental IC50, EC50, or Ki data reported in authoritative databases or primary literature.
Critical data gap; procurement must rely on structural novelty for exploratory research.
PubChem and literature search — no head-to-head comparator data available.
Data Gap Characterization Procurement Risk

Application Scenarios for N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-4-oxo-4H-chromene-2-carboxamide Based on Current Evidence


Exploratory Medicinal Chemistry with a Novel Chromone Scaffold

Given the absence of activity data, the primary application for this compound is as a novel starting point for drug discovery. Its unique 2,5-dimethylfuran side chain differentiates it structurally from known actives in the chromone-2-carboxamide class, which have shown anticancer and anti-inflammatory activities in general [1]. A research group can procure this compound to establish its own biological profile entirely from scratch, creating proprietary structure-activity relationship (SAR) data in a new chemical space.

Chemical Biology Probe Development in Uncharacterized Systems

This compound can be used as a chemical biology probe where a chromone core is desired but target engagement is unknown. Its computed properties (MW 341.4, TPSA 88.8 Ų, XLogP 2.1) suggest moderate drug-likeness, making it suitable for initial phenotypic screening assays [1]. The lack of prior data means it is a truly unbiased tool for target identification studies.

Computational Chemistry and Modeling Studies

With a fully defined 2D and 3D structure available in PubChem, this compound is immediately valuable for in silico studies [1]. It can be used for docking, molecular dynamics, or pharmacophore modeling against chromone-binding targets, generating testable hypotheses before any wet-lab experiments are conducted.

Application
Selection Property
Validation Focus
Exploratory medicinal chemistry
Novel chromone scaffold
Proprietary SAR data generation review
Chemical biology probe development
Unbiased target engagement profile
Phenotypic screening endpoint review
Computational chemistry studies
Fully defined 2D/3D structure available
Docking and pharmacophore model validation
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